2,5-Diethylaniline hydrochloride
Overview
Description
2,5-Diethylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of aniline, where two ethyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethylaniline hydrochloride typically involves the alkylation of aniline. One common method is the reaction of aniline with ethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5NH2+2C2H5Cl→C6H3(C2H5)2NH2+2HCl
The resulting 2,5-Diethylaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound often involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Diethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethylaniline hydrochloride involves its interaction with various molecular targets. The ethyl groups on the benzene ring influence its reactivity and interaction with enzymes and receptors. The compound can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylaniline: Similar structure but with both ethyl groups on the nitrogen atom.
N,N-Dimethylaniline: Contains methyl groups instead of ethyl groups.
2,6-Diethylaniline: Ethyl groups are substituted at the 2 and 6 positions.
Uniqueness
2,5-Diethylaniline hydrochloride is unique due to the specific positioning of the ethyl groups, which affects its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,5-diethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-5-6-9(4-2)10(11)7-8;/h5-7H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOASLAGBQAOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-16-1 | |
Record name | Benzenamine, 2,5-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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